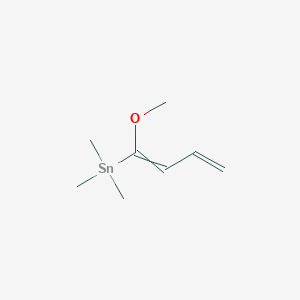![molecular formula C15H17N5O2 B14209784 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol CAS No. 833481-66-6](/img/structure/B14209784.png)
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring fused with a pyrimidine ring, which is further substituted with an amino group and an ethoxyethyl group. The phenol group attached to the pyrazole ring adds to its unique chemical properties.
準備方法
The synthesis of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amino group and the ethoxyethyl group. The final step involves the attachment of the phenol group. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
化学反応の分析
3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates. In medicinal chemistry, it serves as a scaffold for designing inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Additionally, it is studied for its potential anticancer properties due to its ability to inhibit the proliferation of cancer cells .
作用機序
The mechanism of action of 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interfere with key signaling pathways makes it a promising candidate for targeted cancer therapy .
類似化合物との比較
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
- 3-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the ethoxyethyl group and the phenol group in 3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol contributes to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
833481-66-6 |
|---|---|
分子式 |
C15H17N5O2 |
分子量 |
299.33 g/mol |
IUPAC名 |
3-[4-amino-1-(2-ethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C15H17N5O2/c1-2-22-7-6-20-15-12(14(16)17-9-18-15)13(19-20)10-4-3-5-11(21)8-10/h3-5,8-9,21H,2,6-7H2,1H3,(H2,16,17,18) |
InChIキー |
ZUMSEHCIMSCAEU-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
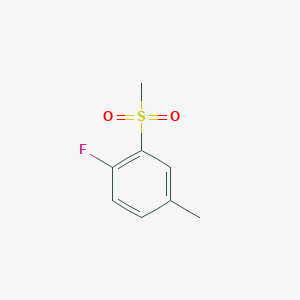
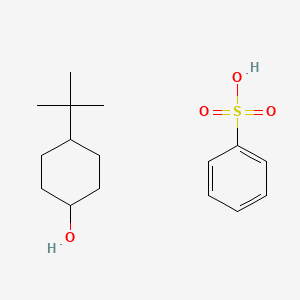

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)
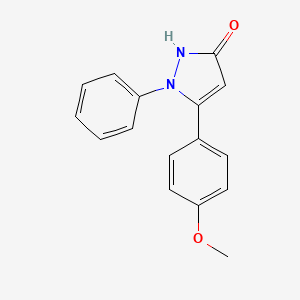
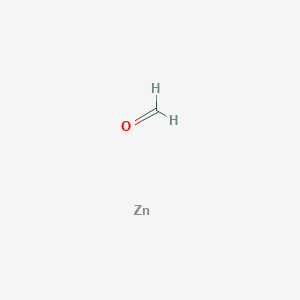

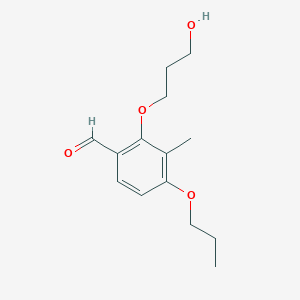
![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)

